4-(Bromomethyl)-3-isopropylpyridine
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Overview
Description
4-(Bromomethyl)-3-isopropylpyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds similar to benzene, but with one nitrogen atom replacing one of the carbon atoms in the ring This specific compound features a bromomethyl group at the 4-position and an isopropyl group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3-isopropylpyridine typically involves the bromination of a precursor compound. One common method is the bromination of 3-isopropylpyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like carbon tetrachloride (CCl4) at reflux temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or column chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-3-isopropylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and various amines.
Major Products Formed
Substitution: Products include hydroxymethyl, cyanomethyl, and aminomethyl derivatives.
Oxidation: Pyridine N-oxides.
Reduction: Methyl derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-3-isopropylpyridine largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new covalent bond. The reactivity of the bromomethyl group is influenced by the electron-withdrawing nature of the pyridine ring, which stabilizes the transition state and facilitates the reaction .
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-3-isopropylpyridine: Similar structure but with a chlorine atom instead of bromine.
4-(Methyl)-3-isopropylpyridine: Lacks the halogen atom, making it less reactive in substitution reactions.
3-Isopropylpyridine: Lacks the bromomethyl group, resulting in different reactivity and applications.
Uniqueness
4-(Bromomethyl)-3-isopropylpyridine is unique due to the presence of both the bromomethyl and isopropyl groups, which confer distinct reactivity and properties. The bromomethyl group is particularly reactive in nucleophilic substitution reactions, making this compound a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C9H12BrN |
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Molecular Weight |
214.10 g/mol |
IUPAC Name |
4-(bromomethyl)-3-propan-2-ylpyridine |
InChI |
InChI=1S/C9H12BrN/c1-7(2)9-6-11-4-3-8(9)5-10/h3-4,6-7H,5H2,1-2H3 |
InChI Key |
GVWXIWYMRLOBTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CN=C1)CBr |
Origin of Product |
United States |
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